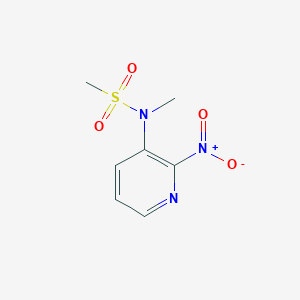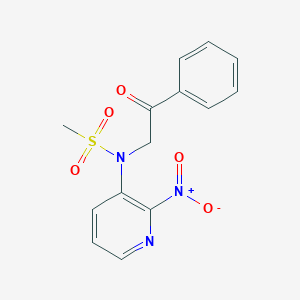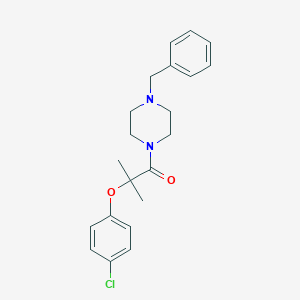![molecular formula C26H24N4O B240913 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone, also known as BBQ, is a quinazolinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions will be discussed in
Mechanism of Action
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone has been shown to inhibit the activity of DNA topoisomerase II, which is a key enzyme involved in DNA replication and transcription. By inhibiting this enzyme, 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone can prevent the proliferation of cancer cells and other pathogenic microorganisms.
Biochemical and Physiological Effects:
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. It has also been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone is its broad-spectrum activity against various pathogenic microorganisms, including multidrug-resistant strains. However, its use in clinical settings may be limited due to its potential toxicity and lack of selectivity towards cancer cells.
Future Directions
There are several future directions that can be explored in the field of medicinal chemistry with regards to 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone. One potential direction is the development of more selective analogs of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone that can target cancer cells specifically. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the potential use of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone in combination with other drugs to enhance its efficacy and reduce toxicity can also be explored.
Synthesis Methods
The synthesis of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone involves the reaction of 2-aminobenzimidazole with benzyl bromide to form N-benzyl-2-aminobenzimidazole, which is then reacted with 3-bromo-1-chloropropane to form N-benzyl-3-(4-benzyl-1H-benzimidazol-2-yl)propan-1-amine. This intermediate is then reacted with 2-cyanophenylboronic acid to form 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone.
Scientific Research Applications
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities in various scientific studies.
properties
Product Name |
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone |
|---|---|
Molecular Formula |
C26H24N4O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[4-(2-benzylbenzimidazol-1-yl)butyl]quinazolin-4-one |
InChI |
InChI=1S/C26H24N4O/c31-26-21-12-4-5-13-22(21)27-19-29(26)16-8-9-17-30-24-15-7-6-14-23(24)28-25(30)18-20-10-2-1-3-11-20/h1-7,10-15,19H,8-9,16-18H2 |
InChI Key |
ZHSJUHARRYPNDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCCN4C=NC5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCCN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)







![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)


![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)